molecular formula C14H20BFO3 B8020502 2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8020502
M. Wt: 266.12 g/mol
InChI Key: VLJZILRPRMUWPT-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boron atom bonded to an oxygen atom and two carbon atoms . The molecule also contains a fluorine atom and a methoxy group attached to the phenyl ring .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are known for their reactivity in various chemical reactions . They can participate in coupling reactions, condensation reactions, and other types of organic transformations .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and another atom in the reaction . This allows boronic acids to act as intermediates in various chemical transformations .

Future Directions

The use of boronic acids in organic synthesis is a rapidly growing field, with new applications being discovered regularly . Future research on “2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and similar compounds could lead to the development of new synthetic methods and the discovery of new chemical transformations .

Properties

IUPAC Name

2-(2-fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-8-10(17-6)11(12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJZILRPRMUWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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